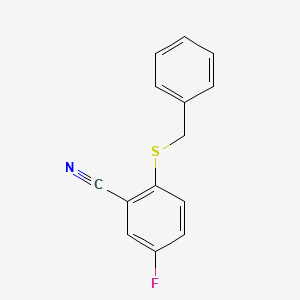

2-(Benzylsulfanyl)-5-fluorobenzonitrile

Description

2-(Benzylsulfanyl)-5-fluorobenzonitrile is a substituted benzonitrile derivative featuring a benzylsulfanyl group (-S-CH₂C₆H₅) at position 2 and a fluorine atom at position 4. The benzylsulfanyl group provides a site for further functionalization, while the fluorine atom enhances metabolic stability and modulates electronic properties .

Properties

Molecular Formula |

C14H10FNS |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

2-benzylsulfanyl-5-fluorobenzonitrile |

InChI |

InChI=1S/C14H10FNS/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |

InChI Key |

ZYHBQVDOHOMTRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-fluorobenzonitrile with benzyl mercaptan in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-5-fluorobenzonitrile has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance the compound’s binding affinity to certain targets, while the fluorine atom can influence its metabolic stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 2-(Benzylsulfanyl)-5-fluorobenzonitrile with analogous benzonitrile derivatives:

Electronic and Reactivity Differences

- Electron-Withdrawing Groups (EWGs): Compounds with CF₃ (e.g., 2-Fluoro-5-(trifluoromethyl)benzonitrile) or SO₂CH₃ (e.g., 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile) exhibit enhanced electrophilicity at the nitrile group, facilitating nucleophilic attack. The benzylsulfanyl group in the target compound offers moderate electron-withdrawing effects compared to these groups .

Biological Activity

2-(Benzylsulfanyl)-5-fluorobenzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 1411071-15-2 |

| Molecular Formula | C13H9FNS |

| Molecular Weight | 229.28 g/mol |

| Purity | ≥95% |

Structure

The compound features a benzene ring substituted with a fluorine atom, a sulfanyl group, and a nitrile group, contributing to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfanyl and nitrile groups allows for potential enzyme inhibition and receptor modulation, which may lead to therapeutic effects in various diseases.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, compounds with similar structural features have been tested against human lung cancer cell lines such as A549 and HCC827. These studies utilized MTS cytotoxicity assays to evaluate cell viability and proliferation.

Case Study: Antitumor Evaluation

In a comparative study, several derivatives were evaluated for their IC50 values against A549 cells:

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Compound A | 6.26 ± 0.33 |

| Compound B | 20.46 ± 8.63 |

The results suggest that while some derivatives show promising antitumor effects, further optimization is needed for enhancing selectivity and reducing toxicity.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary tests indicate that it may possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli.

Microbial Testing Results

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

These findings highlight the potential for developing new antimicrobial agents based on this compound's structure.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Benzylsulfanyl Group : This can be achieved through nucleophilic substitution reactions.

- Fluorination : The introduction of the fluorine atom can be accomplished via electrophilic fluorination methods.

- Nitrilation : The final step involves converting suitable precursors into the nitrile form.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.